![molecular formula C16H11FN2O3S B351001 2-(3-フルオロベンゾイルアミノ)ベンゾ[d]チアゾール-6-カルボン酸メチル CAS No. 887902-64-9](/img/structure/B351001.png)

2-(3-フルオロベンゾイルアミノ)ベンゾ[d]チアゾール-6-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

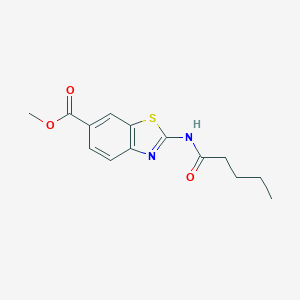

“Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a benzothiazole derivative . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” can be represented by the InChI code:1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . Chemical Reactions Analysis

Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a white to off-white solid . It has a molecular weight of 194.23 . It should be stored in a refrigerator .作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in this organism .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

実験室実験の利点と制限

One advantage of using methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its potent antitumor activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

将来の方向性

There are several future directions for the research and development of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective cancer therapies. Additionally, future research may focus on the development of new derivatives of this compound with improved pharmacological properties.

合成法

The synthesis of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-fluoroaniline with 2-chlorobenzoic acid to form 2-(3-fluorobenzamido)benzoic acid. The second step involves the reaction of 2-(3-fluorobenzamido)benzoic acid with thionyl chloride to form 2-(3-fluorobenzamido)benzoyl chloride. The third step involves the reaction of 2-(3-fluorobenzamido)benzoyl chloride with 2-aminobenzo[d]thiazole to form methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate.

科学的研究の応用

抗菌活性

チアゾール誘導体は、抗菌活性を示すことがわかっています。 例えば、短時間作用型のスルホンアミド薬であるスルファチアゾールは、抗菌剤として使用されています .

抗レトロウイルス活性

チアゾール誘導体は、抗レトロウイルス薬にも使用されています。 HIV/AIDS薬であるリトナビルには、チアゾール部分が含まれています .

抗真菌活性

抗がん活性

チアゾール誘導体は、抗がん活性を示すことがわかっています。 チアゾフリンは、チアゾール部分を含むがん治療薬の例です .

抗アルツハイマー活性

チアゾール誘導体は、抗アルツハイマー活性を示すことがわかっています .

降圧活性

抗酸化活性

チアゾール誘導体は、抗酸化活性を示すことがわかっています .

肝保護活性

Safety and Hazards

特性

IUPAC Name |

methyl 2-[(3-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCAIKFDIUDJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B350947.png)

![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B351012.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3-methoxybenzamide](/img/structure/B351029.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzenesulfonamide](/img/structure/B351036.png)

![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B351059.png)

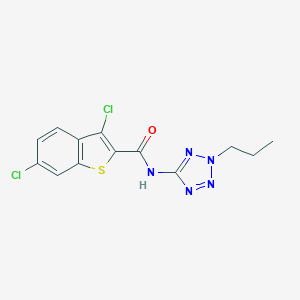

![3,6-dichloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B351061.png)

![3-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B351062.png)

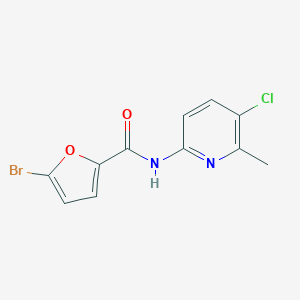

![5-(3,4-dichlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351065.png)

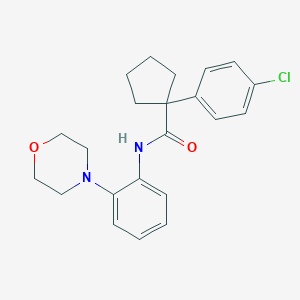

![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B351067.png)

![4-butoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B351097.png)